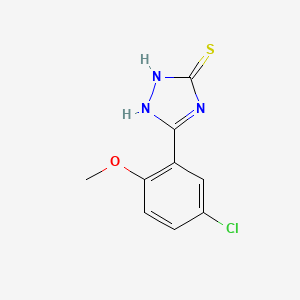

5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-2-methoxyphenyl isocyanate, also known as 4-chloro-2-isocyanato-1-methoxybenzene, is an organic building block containing an isocyanate group .

Synthesis Analysis

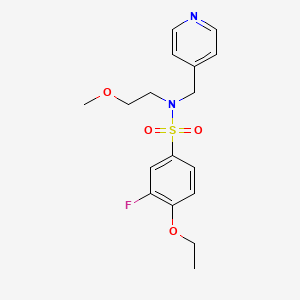

A series of new N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides were synthesized in basic aqueous medium by coupling of 5-chloro-2-methoxyaniline and various aryl sulfonyl chlorides .

Physical And Chemical Properties Analysis

5-Chloro-2-methoxyphenyl isocyanate has a molecular weight of 183.59 and a linear formula of ClC6H3(OCH3)NCO .

Applications De Recherche Scientifique

Synthesis and Physicochemical Properties

- 5-(2-, 3-, 4-methoxyphenyl, 3,4,5-trimethoxyphenyl)-3-thio-1,2,4-triazoles and derivatives have been synthesized, showing potential pharmacological activities like antitumor, anti-inflammatory, and antioxidant properties (Sameluk & Kaplaushenko, 2015).

- 5-(4-methoxyphenyl)-1,2,4-triazole-3-thione and derivatives exhibit antimicrobial activity, with the introduction of a methoxyphenyl radical in the 5 position of the triazole nucleus significantly increasing this activity (Samelyuk & Kaplaushenko, 2013).

Enzymatic and Antiproliferative Potential

- S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols demonstrate significant cholinesterase inhibitory potential and anti-proliferative activity, indicating their potential in treating diseases related to cholinesterase malfunction (Arfan et al., 2018).

- 2-(2-Bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2b][1,2,4]triazoles have been synthesized, with some compounds exhibiting promising antiproliferative activity (Narayana, Raj, & Sarojini, 2010).

Anti-Inflammatory Activity

- New S-alkylated 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols and derivatives have been synthesized, exhibiting anti-inflammatory activity, thus suggesting their use in treating inflammation-related disorders (Labanauskas et al., 2004).

Corrosion Inhibition

- Benzimidazole derivatives including 4-(4-methoxyphenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol have been investigated as inhibitors for mild steel corrosion in HCl solution, demonstrating good efficiency (Yadav et al., 2013).

Molecular Docking Studies

- Molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole have been conducted, highlighting their potential as EGFR inhibitors, which could be significant in the development of cancer treatments (Karayel, 2021).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

5-(5-chloro-2-methoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3OS/c1-14-7-3-2-5(10)4-6(7)8-11-9(15)13-12-8/h2-4H,1H3,(H2,11,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPQQJHHHGTVRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=NC(=S)NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-(1,2-dithiolan-3-yl)pentanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2365876.png)

![2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2365886.png)

![5-cyclopropyl-Benzo[b]thiophene-2-carboxylic acid](/img/structure/B2365892.png)

![Ethyl-[2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]ethyl]cyanamide](/img/structure/B2365893.png)

![N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2365895.png)

![N-(2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2365897.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amino]acetamide](/img/structure/B2365899.png)